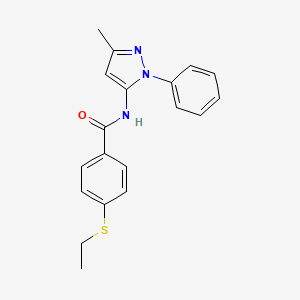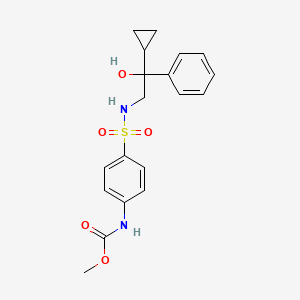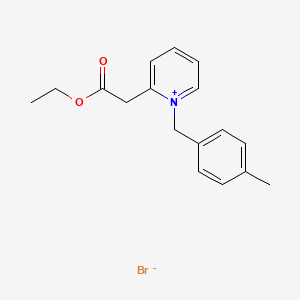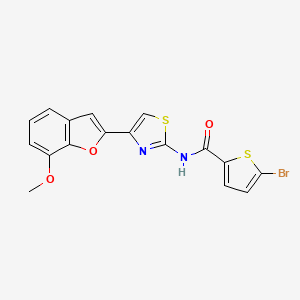
N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for “N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide” is not available, a related compound, “1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones”, has been synthesized in single steps and in satisfactory yields from “1-(4-acetylphenyl)-pyrrole-2,5-diones” and aromatic alcohols .
Applications De Recherche Scientifique
Structural Analysis and Synthesis
Structural Characteristics and Polymorphism N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide and its derivatives demonstrate interesting structural characteristics. One study focused on the crystallization and polymorphism of similar compounds, revealing that these substances can exhibit different polymorphic forms depending on the space groups in which they crystallize. The molecules generally maintain an anti-rotamer conformation about the C-N bond, and the orientation of the amide O atom can vary relative to the pyran ring O atom (Reis et al., 2013). Another study explored the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, highlighting that these molecules are essentially planar and exhibit specific geometric configurations (Gomes et al., 2015).
Eco-friendly Synthesis Approaches Efforts have been made to develop more sustainable and eco-friendly synthesis methods for similar compounds. For instance, a series of new 2-imino-2H-chromene-3-carboxamides were synthesized using aqueous sodium carbonate or hydrogen carbonate solution, showcasing a high atom economy and excellent yields, a testament to the shift towards greener chemical synthesis processes (Proença & Costa, 2008).
Crystal Structure and Molecular Analysis Detailed crystal structure and molecular analysis have been conducted on related compounds, providing insights into their 3D structures, molecular interactions, and geometries. Such studies are pivotal in understanding the compound's chemical behavior and potential applications (Polo-Cuadrado et al., 2021).
Biological Properties and Applications
Antioxidant and Antibacterial Properties Research has also delved into the biological properties of related compounds. A study highlighted the synthesis of indolyl-4H-chromene-3-carboxamides, demonstrating significant antioxidant and antibacterial activities, indicating potential applications in pharmaceutical and biomedical fields (Subbareddy & Sumathi, 2017).
Chemical Sensing Capabilities Coumarin benzothiazole derivatives, structurally similar to this compound, have been studied for their ability to act as chemosensors for cyanide anions, showcasing the versatility of these compounds in chemical sensing applications (Wang et al., 2015).
Antimicrobial and Anticholinesterase Activities Furthermore, some compounds in this class have shown promising antimicrobial activities, highlighting their potential use in combating microbial infections. Others demonstrated significant anticholinesterase activity, which could be relevant in the treatment of conditions like Alzheimer's disease (Azab et al., 2017; Ghanei-Nasab et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with theHeat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is often implicated in cancer biology.
Mode of Action
This interaction could potentially alter the protein’s conformation, disrupt its interactions with other proteins, or inhibit its enzymatic activity .
Biochemical Pathways
Given the potential target of this compound, it may influence pathways related tocellular stress responses and protein homeostasis .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant . These properties could potentially impact the bioavailability of the compound.
Result of Action
Given its potential target, it may influence cellular stress responses and protein homeostasis, potentially leading to changes in cell survival and proliferation .
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-11(20)12-6-8-14(9-7-12)19-17(21)15-10-13-4-2-3-5-16(13)23-18(15)22/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHACSYDYMPNQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2818741.png)
![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818744.png)

![1-(4-Bromophenyl)-N-[(1S)-1-cyanopropyl]pyrazole-3-carboxamide](/img/structure/B2818746.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818749.png)
![3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid](/img/structure/B2818751.png)



![N~4~-isobutyl-N~1~-(4-{[(propylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B2818757.png)

![[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2818761.png)
![(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2818763.png)